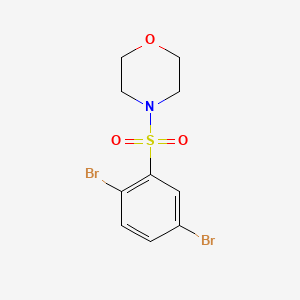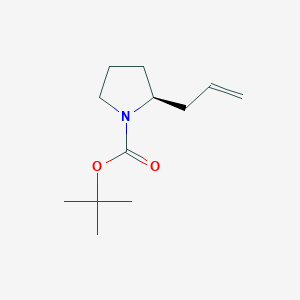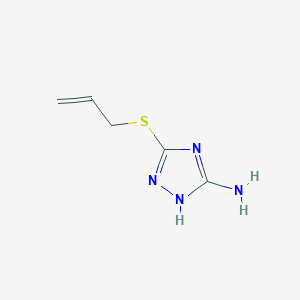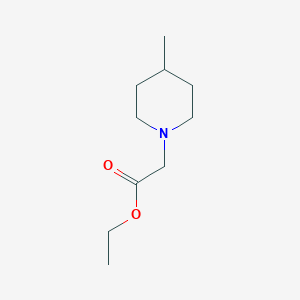
1-(3-Fluoropropyl)piperazine
Overview
Description
1-(3-Fluoropropyl)piperazine is a chemical compound with the molecular formula C7H15FN2 . It is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms .
Synthesis Analysis
Recent developments in the synthesis of piperazines include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular weight of this compound is 146.206 Da . The structure of this compound includes a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis
The synthesis of piperazine derivatives involves various chemical reactions, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and the ring opening of aziridines under the action of N-nucleophiles .Scientific Research Applications
Applications in Therapeutic Agent Development
One significant area of application is the development of therapeutic agents, particularly targeting dopamine and serotonin transporters. For example, hydroxylated derivatives of related piperazine compounds have been synthesized and evaluated for their affinity and selectivity towards dopamine and serotonin transporters, revealing substantial enantioselectivity and potential as long-acting agents for the treatment of conditions like cocaine abuse (Hsin et al., 2002).
Role in Synthesis of Pharmaceutical Compounds
Additionally, piperazine derivatives play a crucial role in the synthesis of pharmaceutical compounds, such as flunarizine, a well-known drug used to treat migraines and other conditions, showcasing the versatility of piperazine-based compounds in medicinal chemistry (Shakhmaev et al., 2016).
Contributions to Radiotracer Development
Another notable application is in the development of radiotracers for positron emission tomography (PET) imaging, where derivatives of piperazines are utilized for assessing conditions such as stearoyl-CoA desaturase-1 expression in tumors, thereby contributing to the field of oncology and diagnostic imaging (Silvers et al., 2016).
Exploration in Antimicrobial Research
Research also extends into antimicrobial applications, where novel fluoroquinolone derivatives with piperazinyl moieties have been synthesized and evaluated for their inhibition of bacterial pathogens, highlighting the potential of piperazine derivatives in addressing antibiotic resistance (Chen et al., 2013).
Impact on Material Science and Chemistry
Furthermore, studies on the photochemistry of related compounds, such as ciprofloxacin in aqueous solutions, provide valuable insights into the stability and degradation pathways of these molecules under various environmental conditions, which is critical for pharmaceutical sciences and environmental chemistry (Mella et al., 2001).
Mechanism of Action
Target of Action
1-(3-Fluoropropyl)piperazine is a derivative of piperazine, an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism .
Mode of Action
Piperazine, the parent compound of this compound, is a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Biochemical Pathways
Piperazine’s action on the GABA receptor can affect various downstream effects, including the modulation of neurotransmitter release, ion channel conductance, and neuronal excitability .
Pharmacokinetics
Piperazine, its parent compound, is known to be partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .
Result of Action
Based on the action of piperazine, it can be inferred that the compound may cause paralysis in parasites, facilitating their removal or expulsion from the host body .
Safety and Hazards
Future Directions
1-(3-[18F]fluoropropyl)piperazines are being studied as model compounds for the radiofluorination of pyrido[2,3-d]pyrimidines. The visualization of cyclin-dependent kinases (CDKs), which are overexpressed in multiple tumor types, with radiolabeled CDK inhibitors by means of positron emission tomography in vivo is a promising approach for tumor imaging .
Biochemical Analysis
Biochemical Properties
1-(3-Fluoropropyl)piperazine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The compound binds with high affinity to CDK4 and CDK6, inhibiting their activity and thereby affecting cell proliferation. Additionally, this compound has been used as a model compound for radiofluorination, aiding in the visualization of CDKs in tumor imaging .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by activating the intrinsic mitochondrial signaling pathway . This involves the upregulation of apoptotic marker proteins such as cleaved caspase-3, cytochrome c, and Bax, leading to DNA fragmentation and nuclear condensation . Furthermore, this compound affects cell signaling pathways by inhibiting CDK activity, which is essential for cell cycle progression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of CDKs by binding to their active sites, preventing the phosphorylation of target proteins required for cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound’s fluoropropyl group enhances its binding affinity and selectivity towards CDKs, making it a potent inhibitor .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time have been studied in laboratory settings. It has been found that the compound remains stable under normal storage conditions but may degrade under extreme conditions such as high temperature and light exposure . Long-term studies have shown that this compound can maintain its inhibitory effects on CDKs over extended periods, making it suitable for prolonged experimental use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits CDK activity . At higher doses, it can cause adverse effects such as neurotoxicity and gastrointestinal disturbances . The therapeutic window for this compound is relatively narrow, necessitating careful dosage optimization in experimental and clinical settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily in the liver. It undergoes phase I metabolic reactions, including oxidation and dealkylation, mediated by cytochrome P450 enzymes . These reactions result in the formation of reactive metabolites, which can be further conjugated with glutathione for detoxification . The metabolic profiling of this compound is crucial for understanding its pharmacokinetics and potential toxicity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that mediate its uptake into cells . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on CDKs .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with CDKs and other target proteins . The presence of targeting signals or post-translational modifications may direct this compound to specific subcellular compartments, enhancing its efficacy .
Properties
IUPAC Name |
1-(3-fluoropropyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15FN2/c8-2-1-5-10-6-3-9-4-7-10/h9H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLFFUHMNSTDJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)hex-5-enoate](/img/structure/B3133728.png)



![2-[(Tert-butyloxycarbonyl)]-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B3133760.png)









